molecular formula C21H26FN3O5S2 B11244096 1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

Cat. No.: B11244096
M. Wt: 483.6 g/mol
InChI Key: MZILEEMIVHEEQC-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE is an organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenylmethanesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. The final step involves the cyclization of the intermediate to form the piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts specific chemical properties such as increased stability and reactivity compared to its chloro- and bromo- counterparts. This makes it particularly valuable in certain chemical and biological applications.

Properties

Molecular Formula

C21H26FN3O5S2

Molecular Weight

483.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26FN3O5S2/c1-24(31(2,27)28)20-7-3-6-19(13-20)23-21(26)17-5-4-12-25(14-17)32(29,30)15-16-8-10-18(22)11-9-16/h3,6-11,13,17H,4-5,12,14-15H2,1-2H3,(H,23,26)

InChI Key

MZILEEMIVHEEQC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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